molecular formula C14H13BrN2O2 B11667134 N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667134
M. Wt: 321.17 g/mol
InChI Key: XHDKSBVKAPLTSI-PXNMLYILSA-N
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Description

N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of the bromine atom in the 4-bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O2/c1-9-7-13(10(2)19-9)14(18)17-16-8-11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,17,18)/b16-8-

InChI Key

XHDKSBVKAPLTSI-PXNMLYILSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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